2-(Morpholin-2-yl)ethanol hydrochloride

Description

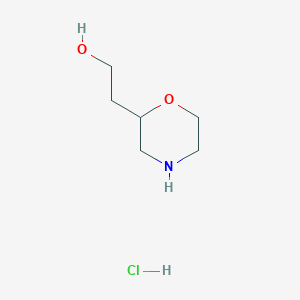

2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5) is a morpholine derivative with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. It features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with an ethanol group, which is protonated as a hydrochloride salt. This compound is used in pharmaceutical and chemical synthesis due to its polar hydroxyl group and amine functionality, enabling interactions with biological targets or as a building block in organic reactions .

Key properties:

Properties

IUPAC Name |

2-morpholin-2-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJOXCJVPJQAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

2-(Morpholin-3-yl)ethanol Hydrochloride (CAS 1628617-14-0)

- Molecular Formula: C₆H₁₄ClNO₂ (identical to the 2-yl isomer).

- Key Difference : The morpholine substituent is at the 3-position instead of the 2-position.

- For example, the 3-isomer may exhibit different pharmacokinetics due to spatial arrangement differences .

(S)-Morpholin-2-ylmethanol Hydrochloride (CAS 1313584-92-7)

- Molecular Formula: C₅H₁₂ClNO₂.

- Molecular Weight : 153.61 g/mol.

- Key Difference: A hydroxymethyl (–CH₂OH) group replaces the ethanol (–CH₂CH₂OH) chain.

- The stereocenter (S-configuration) may enhance enantioselective interactions in chiral environments .

Methyl 2-(Morpholin-2-yl)acetate Hydrochloride (CAS 1187932-65-5)

- Molecular Formula: C₇H₁₄ClNO₃.

- Molecular Weight : 195.64 g/mol.

- Key Difference: An acetate ester (–CH₂COOCH₃) replaces the ethanol group.

- Implications : The ester group increases lipophilicity, enhancing membrane permeability. This compound is more suited as a prodrug or intermediate requiring hydrolysis for activation .

Morpholine-2-carboxylic Acid Hydrochloride (CAS 1273577-14-2)

- Molecular Formula: C₅H₁₀ClNO₃.

- Key Difference: A carboxylic acid (–COOH) group replaces the ethanol chain.

- Implications: The acidic group enables salt formation or hydrogen bonding, making it useful in coordination chemistry or as a ligand. Its polarity contrasts sharply with the ethanol derivative’s hydroxyl group .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.